molecular formula C7H5BrN2O B3177516 4-Bromo-6-methoxypicolinonitrile CAS No. 1807164-93-7

4-Bromo-6-methoxypicolinonitrile

Cat. No.: B3177516
CAS No.: 1807164-93-7
M. Wt: 213.03 g/mol
InChI Key: BMSFODZYNGNTIA-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxypicolinonitrile is an organic compound with the molecular formula C7H5BrN2O It is a derivative of picolinonitrile, featuring a bromine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxypicolinonitrile typically involves the bromination of 6-methoxypicolinonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 4-position of the pyridine ring. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxypicolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted picolinonitriles.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

4-Bromo-6-methoxypicolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxypicolinonitrile depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methoxypicolinonitrile: Similar structure but with the bromine and methoxy groups at different positions.

    4-Chloro-6-methoxypicolinonitrile: Similar structure with a chlorine atom instead of bromine.

    4-Bromo-6-ethoxypicolinonitrile: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

4-Bromo-6-methoxypicolinonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of both bromine and methoxy groups on the pyridine ring provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-6-methoxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-7-3-5(8)2-6(4-9)10-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSFODZYNGNTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268836
Record name 2-Pyridinecarbonitrile, 4-bromo-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807164-93-7
Record name 2-Pyridinecarbonitrile, 4-bromo-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807164-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarbonitrile, 4-bromo-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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